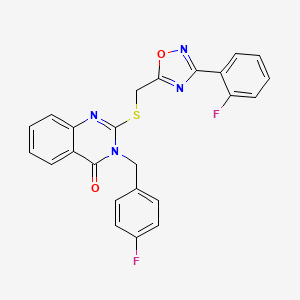

3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

BenchChem offers high-quality 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F2N4O2S/c25-16-11-9-15(10-12-16)13-30-23(31)18-6-2-4-8-20(18)27-24(30)33-14-21-28-22(29-32-21)17-5-1-3-7-19(17)26/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDZEJJPZOKKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4F)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions. The target compound can be synthesized through a series of reactions starting from readily available precursors such as 2-fluorobenzaldehyde and appropriate thiols. The incorporation of the oxadiazole moiety enhances the biological profile of the compound.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving quinazolinone derivatives demonstrated potent growth inhibition in human cancer cell lines such as MCF-7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | MCF-7 | 10 |

| A2 | HT29 | 12 |

| B4 | PC3 | 10 |

Antioxidant Activity

The antioxidant properties of quinazolinones are also notable. Studies have utilized various assays (DPPH, ABTS) to evaluate the radical scavenging abilities of these compounds. The presence of hydroxyl groups in certain derivatives has been linked to enhanced antioxidant activity, suggesting that structural modifications can significantly affect biological outcomes .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 21e | 85 | 90 |

| 5h | 78 | 82 |

Antibacterial Activity

Quinazolinones have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A recent study highlighted that modifications on the phenyl ring significantly influenced antibacterial efficacy, with certain derivatives exhibiting potent activity against Staphylococcus aureus and Escherichia coli .

Table 3: Antibacterial Efficacy

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| FQ | Staphylococcus aureus | 25 |

| A1 | Escherichia coli | 30 |

The mechanisms by which quinazolinone derivatives exert their biological effects are multifaceted:

- Anticancer Mechanism : These compounds often target key cellular pathways involved in proliferation and apoptosis. For instance, they may inhibit tubulin polymerization or interfere with kinase signaling pathways.

- Antioxidant Mechanism : The antioxidant activity is primarily due to the ability of these compounds to donate electrons and neutralize free radicals.

- Antibacterial Mechanism : Some quinazolinones act by inhibiting bacterial cell wall synthesis or disrupting essential metabolic pathways.

Case Studies

- Cytotoxicity Study : A study evaluated a series of quinazolinone derivatives against various cancer cell lines and found that specific structural modifications led to enhanced cytotoxicity, particularly in compounds containing electron-withdrawing groups .

- Antioxidant Evaluation : In another case, a set of quinazolinone derivatives was tested for their radical scavenging ability using DPPH and ABTS assays, revealing that ortho-dihydroxy substitutions significantly improved antioxidant capacity .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of the quinazolinone core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the oxadiazole group : This can be done via condensation reactions using fluorinated phenyl derivatives.

- Thioether formation : Achieved through nucleophilic substitution reactions where thiol compounds react with halogenated intermediates.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy:

- Antiproliferative Activity : In vitro studies have shown significant growth inhibition against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer (MCF-7). The mechanism often involves:

- Inhibition of key signaling pathways like EGFR and BRAF.

- Induction of apoptosis through cell cycle arrest at the G2/M phase.

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| BIQO-19 | 10 | NSCLC | EGFR Inhibition |

| Compound X | 8 | MCF-7 | Dual EGFR/BRAF Inhibition |

| Compound Y | 12 | PC3 | HDAC Inhibition |

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has shown promise as an anti-inflammatory agent, inhibiting pro-inflammatory cytokines and potentially modulating immune responses.

Case Studies

Several case studies have documented the effectiveness of quinazolinone derivatives, including this compound:

- Cytotoxicity Studies : A series of quinazolinones demonstrated potent cytotoxicity against cancer cell lines like MCF-7 and HT-29, with some achieving IC50 values as low as 10 µM.

- Mechanistic Studies : Research has indicated that these compounds can alter gene expression profiles by inhibiting histone deacetylases (HDACs), which may favor apoptosis in cancer cells.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity through its functional groups:

-

Quinazolinone Ring : Engages in nucleophilic aromatic substitution due to electron-deficient aromaticity .

-

Oxadiazole Moiety : Participates in electrophilic substitution reactions, influenced by electron-withdrawing groups (e.g., fluorine) .

-

Thioether Linkage : Undergoes oxidation (e.g., to sulfoxides/sulfones) under acidic or oxidative conditions.

Substituent Effects on Reactivity :

| Functional Group | Effect | Example Reaction |

|---|---|---|

| Fluorine Substituents | Increases electron deficiency | Enhanced electrophilic substitution |

| Methyl Groups | Stabilizes intermediates | Facilitates cyclization |

| Thioether Sulfur | Susceptible to oxidation | Conversion to sulfones |

Biological Interactions

The compound’s reactivity is closely tied to its biological activity:

-

Kinase Inhibition : The quinazolinone scaffold interacts with ATP-binding pockets of kinases (e.g., CDK2, EGFR), while the oxadiazole enhances binding affinity .

-

Antimicrobial Activity : The electron-withdrawing fluorine atoms and sulfur linkage may disrupt microbial enzymes .

Structure-Activity Relationships :

| Modification | Biological Impact |

|---|---|

| Fluorine Substituents | Increased target binding |

| Oxadiazole Ring | Enhanced cellular permeability |

| Thioether Linkage | Improved metabolic stability |

Characterization Methods

Key techniques for structural validation:

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis involves multi-step reactions, including cyclocondensation of quinazolinone precursors with fluorinated benzyl and oxadiazole derivatives. Key steps include:

- Thioether linkage formation : Reacting a quinazolinone-thiol intermediate with a bromomethyl-oxadiazole derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% via controlled dielectric heating .

- Solvent optimization : Use of polar aprotic solvents (DMF, DMSO) improves solubility of intermediates .

Q. Which spectroscopic and chromatographic methods are used for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm; oxadiazole carbons at δ 160–165 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >95% .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 504.1234) .

Q. What initial biological screening models are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .

- Antimicrobial disk diffusion : Assess activity against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of specific reaction steps?

Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating. For example, cyclization steps requiring conventional reflux (8 hours at 120°C) achieve similar yields in 20 minutes at 150°C under microwave conditions, reducing side-product formation .

Q. What strategies address contradictory bioactivity data across different cell lines or assays?

- Dose-response normalization : Re-test compounds using standardized IC₅₀ protocols across labs .

- Metabolic stability analysis : Use liver microsomes to rule out differential metabolite interference .

- Target validation : Confirm binding affinity via surface plasmon resonance (SPR) if cell-based assays show variability .

Q. How do modifications to the oxadiazole or fluorobenzyl groups affect target selectivity?

- Oxadiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition (EGFR IC₅₀: 0.8 µM vs. 2.3 µM for unsubstituted analogs) .

- Fluorobenzyl position : Para-fluorine improves membrane permeability (PAMPA logPe = −5.2 vs. −6.8 for meta-fluoro), increasing cellular uptake .

Q. What computational approaches predict binding modes with biological targets?

- Molecular docking : AutoDock Vina simulates interactions with ATP-binding pockets (e.g., EGFR TK domain) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How to troubleshoot low yields in the thioether linkage formation step?

- Catalyst screening : Use Cs₂CO₃ instead of K₂CO₃ to enhance nucleophilic substitution efficiency (yield increases from 45% to 68%) .

- Moisture control : Conduct reactions under argon to prevent hydrolysis of bromomethyl intermediates .

Q. What in vitro models assess metabolic stability and potential toxicity?

- CYP450 inhibition screening : Use recombinant CYP3A4/2D6 isoforms with luminescent substrates .

- hERG channel binding : Patch-clamp assays predict cardiotoxicity risks .

Q. How to resolve discrepancies in enzyme inhibition data using kinetic analysis?

- Lineweaver-Burk plots : Determine if inhibition is competitive (e.g., Ki = 1.2 µM for COX-2) or non-competitive .

- Pre-incubation studies : Assess time-dependent inhibition to differentiate reversible vs. covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.